4,5-dimethyl-1,3-thiazole-2-thiol
CAS No.:
Cat. No.: VC13237616
Molecular Formula: C5H7NS2
Molecular Weight: 145.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7NS2 |
|---|---|
| Molecular Weight | 145.3 g/mol |
| IUPAC Name | 4,5-dimethyl-1,3-thiazole-2-thiol |
| Standard InChI | InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |
| Standard InChI Key | KKHBRTFQIYIHEI-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(SC(=N1)S)C |
| Canonical SMILES | CC1=C(SC(=N1)S)C |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₅H₇NS₂ |
| Molecular weight | 145.3 g/mol |
| IUPAC name | 4,5-dimethyl-1,3-thiazole-2-thiol |
| Standard InChI | InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) |
| Standard InChIKey | KKHBRTFQIYIH |
The compound’s structure is further characterized by hydrophobic methyl groups and a polar thiol moiety, enabling diverse intermolecular interactions critical for biological activity .
Synthesis and Structural Elucidation
Synthetic Pathways
While detailed synthetic protocols for 4,5-dimethyl-1,3-thiazole-2-thiol are scarce, general thiazole synthesis strategies offer plausible routes. Thiazoles are typically synthesized via:
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Hantzsch Thiazole Synthesis: Reaction of thioamides with α-halo ketones or aldehydes.
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Thiourea-Alkylating Agent Reactions: Cyclization of thioureas with halogenated compounds.
For example, benzo imidazo[2,1-b]thiazol-3(2H)-one derivatives have been synthesized by refluxing 1H-benzimidazole-2-thiol with diethyl 2-chloromalonate in acetic acid, yielding cyclized products . Analogous methods could theoretically apply to 4,5-dimethyl-1,3-thiazole-2-thiol by substituting appropriate starting materials.
Spectral Characterization
Although specific spectral data for this compound are unavailable, related thiazoles exhibit distinct NMR and mass spectral patterns:
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¹H NMR: Methyl groups resonate near δ 2.1–2.5 ppm, while thiazole ring protons appear upfield .
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Mass Spectrometry: Molecular ion peaks align with the molecular weight (e.g., m/z 204 for a similar thiazole derivative) .
Biological Activities and Mechanisms
Anticancer Applications
Thiazoles interact with cellular targets such as tubulin and DNA topoisomerases. Molecular docking studies suggest that hydrophobic methyl groups and hydrogen-bonding thiols in 4,5-dimethyl-1,3-thiazole-2-thiol could stabilize interactions with oncogenic proteins, though experimental validation is pending .
Table 2: Comparative Bioactivity of Thiazole Derivatives
| Compound | Activity | Mechanism |
|---|---|---|
| 4,5-Dimethyl-1,3-thiazole-2-thiol | Hypothesized anticancer | Enzyme inhibition |
| Nizatidine | Antiulcer | H₂ receptor antagonism |
| Meloxicam | Anti-inflammatory | COX-2 inhibition |
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield synthesis routes.
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Mechanistic Studies: Elucidate interactions with biological targets via crystallography or computational modeling.
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Toxicology Profiling: Conduct in vitro and in vivo genotoxicity assays.
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